![molecular formula C8H14N4O B1340861 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine CAS No. 915924-34-4](/img/structure/B1340861.png)
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine
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Overview
Description
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is a chemical compound with the molecular formula C8H14N4O. It is also known as 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride . The compound is typically stored at room temperature and is available in solid form .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, which includes 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, has been a subject of interest in recent years . A one-pot synthesis-functionalization strategy for accessing 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids has been reported . This strategy involves a second stage copper-catalyzed 1,3,4-oxadiazole arylation .
Molecular Structure Analysis
The molecular structure of 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine can be represented by the InChI code 1S/C8H14N4O.ClH/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12;/h9H,2-6H2,1H3;1H
. The molecular weight of the compound is 218.69 g/mol .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives have been studied extensively. For instance, a study on the reaction conditions in which the identity of the solvent and the Brønsted acid cocatalyst were varied has been reported .
Physical And Chemical Properties Analysis
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine is a solid at room temperature . Its molecular weight is 218.69 g/mol .
Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives, such as “1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine”, have been found to exhibit a broad spectrum of agricultural biological activities . They have been used in the discovery of novel molecules with excellent agricultural activities .
Nematocidal Activity
These compounds have shown moderate nematocidal activity against Meloidogyne incognita , a species of root-knot nematode that is one of the most destructive plant pathogens.
Anti-fungal Activity
1,2,4-Oxadiazole derivatives have demonstrated anti-fungal activity against Rhizoctonia solani , a soil-borne fungal pathogen that causes diseases in a wide range of plants.
Antibacterial Effects
Certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes bacterial leaf blight in rice plants .
Antibacterial Activity Against Xanthomonas Oryzae pv. Oryzicola (Xoc)
Compounds such as 1,2,4-oxadiazole derivatives have exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), which causes bacterial leaf streak in rice .
Drug Discovery
1,2,4-Oxadiazole derivatives have attracted medicinal chemists’ attention due to their wide spectrum of biological activities and unique bioisosteric properties . They have been used in the development of novel drugs .
Enzyme Inhibitors
1,2,4-Oxadiazole derivatives have been studied for their potential as enzyme inhibitors . They have been used in the design of potential drugs .
Antimicrobial Activities
Some 1,2,4-oxadiazole derivatives have shown good antimicrobial activities against various test microorganisms .
Future Directions
The future directions for the research and development of 1,2,4-oxadiazole derivatives, including 1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine, are promising. The interest in 1,2,4-oxadiazoles’ biological application has doubled in the last fifteen years . These compounds have potential applications in various scientific areas, including pharmaceutical industry and drug discovery .
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
1,2,4-oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-methyl-3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-7-10-8(11-13-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROXTTBMSQRZQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine |
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